4,6,8-Trimethyl-2-[(4-methylbenzyl)sulfanyl]quinazoline
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Overview
Description
4,6,8-TRIMETHYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}QUINAZOLINE is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a quinazoline core with methyl and sulfanyl substituents, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-TRIMETHYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}QUINAZOLINE typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as acetic anhydride.
Introduction of Methyl Groups: Methyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide under basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using sulfur-containing reagents such as thiols.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6,8-TRIMETHYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}QUINAZOLINE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like thiols and amines
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazoline derivatives
Substitution: Functionalized quinazoline derivatives
Scientific Research Applications
4,6,8-TRIMETHYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}QUINAZOLINE has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,6,8-TRIMETHYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
4,6,8-Trimethyl-2-[(2-phenylethyl)sulfanyl]quinazoline: Similar structure with a phenylethyl group instead of a methylphenyl group.
2-Thio-containing Pyrimidines: Compounds with similar sulfur-containing functional groups and biological activities.
Uniqueness
4,6,8-TRIMETHYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}QUINAZOLINE is unique due to its specific combination of methyl and sulfanyl substituents, which may confer distinct chemical properties and biological activities compared to other quinazoline derivatives .
Properties
Molecular Formula |
C19H20N2S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4,6,8-trimethyl-2-[(4-methylphenyl)methylsulfanyl]quinazoline |
InChI |
InChI=1S/C19H20N2S/c1-12-5-7-16(8-6-12)11-22-19-20-15(4)17-10-13(2)9-14(3)18(17)21-19/h5-10H,11H2,1-4H3 |
InChI Key |
CYBZUAJVZYNXQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C=C(C=C3C(=N2)C)C)C |
Origin of Product |
United States |
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